molecular formula C6H2Cl2F3N B13473311 4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine

4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B13473311
M. Wt: 215.98 g/mol
InChI Key: KGSRTKAGOATCHB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine typically involves halogenation reactions. One common method includes the chlorination of 2-(difluoromethyl)-3-fluoropyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into less halogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Less halogenated pyridine derivatives are obtained.

Scientific Research Applications

4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(difluoromethyl)pyrimidine
  • 4,6-Dichloro-2-(trifluoromethyl)quinoline
  • 2,4-Dichloro-3-fluoropyridine

Uniqueness

4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

IUPAC Name

4,6-dichloro-2-(difluoromethyl)-3-fluoropyridine

InChI

InChI=1S/C6H2Cl2F3N/c7-2-1-3(8)12-5(4(2)9)6(10)11/h1,6H

InChI Key

KGSRTKAGOATCHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(F)F)F)Cl

Origin of Product

United States

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